molecular formula C11H11ClIN3O3 B12397615 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12397615
M. Wt: 395.58 g/mol
InChI Key: IBTCDOMWNGACAS-SPDVFEMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves the glycosylation of pyrrolo[2,3-d]pyrimidines. One method includes the use of phase-transfer glycosylation, which can be performed under liquid-liquid or solid-liquid conditions. The liquid-liquid phase-transfer glycosylation involves the use of 50% aqueous NaOH, CH2Cl2, and Bu4NHSO4, while the solid-liquid phase-transfer glycosylation employs an aprotic solvent, solid KOH, and the cryptand tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of nucleoside analog synthesis, including the use of large-scale glycosylation reactions and purification techniques, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, disrupting the replication process and exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific halogenation pattern, which may confer distinct biochemical properties and therapeutic potential compared to other nucleoside analogs.

Properties

Molecular Formula

C11H11ClIN3O3

Molecular Weight

395.58 g/mol

IUPAC Name

(2R,5R)-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H11ClIN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6?,7-,8-/m1/s1

InChI Key

IBTCDOMWNGACAS-SPDVFEMOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=CN=C3Cl)I

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)I)CO)O

Origin of Product

United States

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